![molecular formula C13H12N4 B1265482 2-(3-氨基苯基)-1H-苯并[d]咪唑-6-胺 CAS No. 13676-49-8](/img/structure/B1265482.png)

2-(3-氨基苯基)-1H-苯并[d]咪唑-6-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

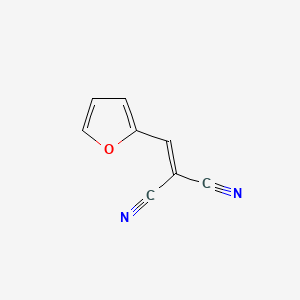

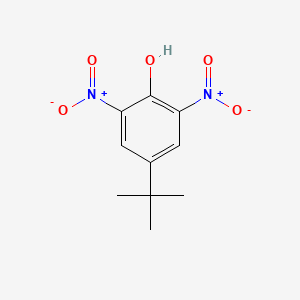

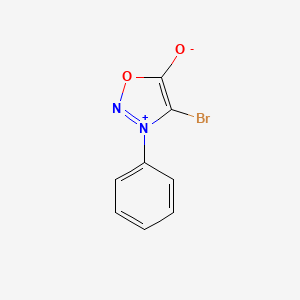

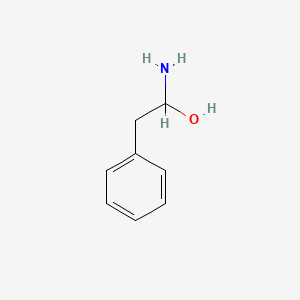

“2-(3-Aminophenyl)-1H-benzo[d]imidazol-6-amine” is a chemical compound with the molecular formula C13H12N4 . It is a type of heterocyclic compound, which means it contains atoms of at least two different elements in its rings .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of poly(benzoxazole imide)s derived from two isomeric diamines containing a benzoxazole moiety has been described . The process involved the preparation of these compounds with commercial tetracarboxylic dianhydrides via thermal imidization .Molecular Structure Analysis

The molecular structure of “2-(3-Aminophenyl)-1H-benzo[d]imidazol-6-amine” consists of a benzimidazole ring attached to an aminophenyl group . The benzimidazole ring is a fused aromatic ring consisting of a benzene ring and an imidazole ring .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the cyclization of amido-nitriles to form disubstituted imidazoles has been reported . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which is followed by proto-demetallation, tautomerization, and dehydrative cyclization .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, a series of poly(benzoxazole imide)s showed great glass transition temperatures ranging from 285 to 363 °C, excellent thermal stability, and good mechanical properties .科学研究应用

Material Science

In material science, this compound’s unique structure can be utilized to create novel materials with specific optical or electronic properties. Its ability to act as a luminescent scaffold makes it suitable for the development of new optoelectronic devices, sensors, and emitters for confocal microscopy and imaging .

未来方向

Imidazole and benzimidazole rings are widely utilized in a diverse range of applications, and the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This suggests that there is ongoing interest in the development of new compounds like “2-(3-Aminophenyl)-1H-benzo[d]imidazol-6-amine” for various applications .

作用机制

Target of Action

It is known that imidazopyridine derivatives, which are structurally similar to this compound, have been recognized as having significant biological potential against a variety of targets, including anti-tubercular, anti-malarial, and anti-trypanosomal targets .

Mode of Action

brucei farnesyl diphosphate synthase (TbFPPS), antimalarial kinase inhibition, and enoyl acyl reductase inhibitions to act as anti-trypanosomal, antimalarial, and anti-TB agents, respectively .

Biochemical Pathways

brucei, kinase signaling in malaria parasites, and fatty acid synthesis in Mycobacteria .

Pharmacokinetics

A structurally similar compound, a substituted 2-(3-aminophenyl)imidazopyridine analogue, was found to have good oral bioavailability, and good plasma and brain exposure in mice .

Result of Action

brucei, malaria parasites, and Mycobacteria by interfering with essential biochemical pathways .

属性

IUPAC Name |

2-(3-aminophenyl)-3H-benzimidazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4/c14-9-3-1-2-8(6-9)13-16-11-5-4-10(15)7-12(11)17-13/h1-7H,14-15H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCILMAMLEHOLRX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=NC3=C(N2)C=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00275498 |

Source

|

| Record name | 2-(3-aminophenyl)-3H-benzimidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Aminophenyl)-1H-benzo[d]imidazol-6-amine | |

CAS RN |

13676-49-8 |

Source

|

| Record name | 2-(3-Aminophenyl)-1H-benzimidazol-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13676-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-aminophenyl)-3H-benzimidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。